molecular formula C9H15N3O3 B2710434 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers CAS No. 2408975-57-3

4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers

Cat. No.: B2710434
CAS No.: 2408975-57-3
M. Wt: 213.237
InChI Key: ZSJOIIFLXDEVBL-UHFFFAOYSA-N
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Description

The compound 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide is a bicyclic heterocyclic molecule featuring a fused pyrrolidine-morpholine core. Key structural attributes include:

  • Core structure: A saturated octahydropyrrolo[3,4-b]morpholine system, combining a pyrrolidine ring (five-membered, nitrogen-containing) fused to a morpholine ring (six-membered, oxygen- and nitrogen-containing).
  • Substituents: An acetyl group at position 4 and a carboxamide group at position 4.
  • Stereochemistry: The compound exists as a mixture of diastereomers due to multiple stereocenters in the fused ring system.

Properties

IUPAC Name

4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(13)12-2-3-15-8-5-11(9(10)14)4-7(8)12/h7-8H,2-5H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJOIIFLXDEVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2C1CN(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Synthesis and Production

The synthesis of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide typically involves cyclization reactions starting from readily available precursors. Key methods include:

  • Cyclization : Utilizing catalysts under controlled temperature and pressure to form the desired product.
  • Industrial Production : Scaling laboratory synthesis for larger batches while ensuring purity and cost-effectiveness.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms.

Biology

The compound's structural characteristics make it a candidate for biological interaction studies . It is being explored for its potential therapeutic effects on various biological targets.

Medicine

Research is ongoing to evaluate its efficacy as a drug candidate for conditions such as neurodegenerative diseases. Its ability to interact with biological systems positions it as a promising agent in pharmacology.

Industry

In industrial applications, it may be utilized in developing new materials with specific properties such as polymers or coatings.

Recent studies have highlighted the biological activities of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide:

  • Neuroprotection : The compound has shown potential in protecting neuronal cells from excitotoxicity.
  • Acetylcholinesterase Inhibition : It may inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
  • Antimicrobial Activity : Preliminary investigations suggest antibacterial properties against certain bacterial strains.

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of NMDA-induced neurotoxicity
Acetylcholinesterase InhibitionIncreased acetylcholine levels
AntibacterialDisruption of bacterial membranes

Neuroprotective Potential

A study evaluating neuroprotective effects revealed that treatment with 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide significantly reduced oxidative stress markers in neuronal cells.

Orexin Receptor Modulation

Research indicated that derivatives of this compound can modulate orexin receptors, suggesting applications in treating sleep disorders and metabolic syndromes.

Mechanism of Action

The mechanism of action of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name (Core Structure) Substituents/Modifications Key Features vs. Target Compound Reference
Target Compound : Pyrrolo[3,4-b]morpholine 4-acetyl, 6-carboxamide; diastereomeric mixture Reference scaffold with fused pyrrolidine-morpholine core. N/A
Pyrrolo[1,2-b]pyridazine carboxamides (EP 4,374,877) Halogenated aryl groups (e.g., 2,3-difluorophenyl), trifluoromethyl, morpholine derivatives Differ in core (pyrrolo-pyridazine vs. pyrrolo-morpholine) but share carboxamide and rigid cores. EP 4,374,877 A2
Diazaspiro[4.5]decene carboxamides (EP 4,374,877) Morpholine- or methoxyethyl-substituted aryl groups, trifluoromethyl Spirocyclic cores introduce 3D complexity but lack fused bicyclic systems. EP 4,374,877 A2
Pyrrolo[2,1-b][1,3]oxazin derivatives (PF 43(1)) Fluorophenyl, hydroxy, phenylcarbamoyl groups Oxazinone core replaces morpholine, reducing hydrogen-bonding potential. Pharmacopeial Forum

Core Structure and Stereochemical Complexity

  • Pyrrolo-Pyridazines (EP 4,374,877): These compounds (e.g., Example 329) feature a pyrrolidine fused to a pyridazine ring, creating a planar, aromatic core.
  • Spirocyclic Derivatives (EP 4,374,877) : Diazaspiro systems (e.g., 6,7-diazaspiro[4.5]decene) offer axial chirality but lack the fused bicyclic topology of the target compound.

Substituent Effects

  • Halogenated Aryl Groups : Many EP 4,374,877 compounds include 2,3-difluorophenyl or chlorophenyl groups, which improve metabolic stability and binding affinity. The target compound lacks these groups but retains hydrogen-bonding capacity via carboxamide.
  • Trifluoromethyl (CF₃) Groups : Common in EP 4,374,877 analogs (e.g., Example 146), CF₃ enhances lipophilicity and bioavailability. The target compound’s acetyl group may serve a similar role but with reduced steric bulk.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The morpholine oxygen in the target compound may improve aqueous solubility compared to pyridazine-based analogs.
  • Metabolic Stability : Halogenated aryl groups in EP 4,374,877 compounds likely confer greater resistance to oxidative metabolism than the target’s acetyl group.

Biological Activity

4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This compound, characterized by its unique structure comprising pyrrolo and morpholine rings, is being investigated for various therapeutic applications, particularly in the fields of neurology and pharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The IUPAC name for the compound is 4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide . Its molecular formula is C9H15N3O3C_9H_{15}N_3O_3, and it has a molecular weight of approximately 199.24 g/mol. The compound features a combination of functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H15N3O3
Molecular Weight199.24 g/mol
IUPAC Name4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide
SolubilitySoluble in DMSO

The biological activity of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that this compound may modulate neurotransmitter systems and exhibit neuroprotective effects.

  • Neurotransmitter Modulation : The compound has shown potential in influencing cholinergic neurotransmission. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (ACh), thereby increasing ACh levels in synaptic clefts. This mechanism is particularly relevant for cognitive enhancement and neuroprotection in conditions like Alzheimer's disease .
  • Orexin Receptor Modulation : Studies indicate that derivatives of octahydropyrrolo compounds can act as orexin receptor modulators. This action suggests potential applications in sleep disorders and metabolic syndromes .

Biological Activity

Recent studies have evaluated the biological activity of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide through various assays:

  • Neuroprotective Assays : In vitro studies demonstrated that the compound exhibits significant neuroprotective properties against NMDA-induced excitotoxicity in neuronal cell cultures. The IC50 values for neuroprotection were found to be in the low nanomolar range .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties against specific strains of bacteria due to its ability to disrupt bacterial cell membranes .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of NMDA-induced neurotoxicity
Acetylcholinesterase InhibitionIncreased ACh levels
AntibacterialDisruption of bacterial membranes

Case Studies

  • Neuroprotective Potential : In a study evaluating compounds for their neuroprotective effects against oxidative stress in neuronal cells, 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide demonstrated a significant reduction in cell death and oxidative markers when treated with the compound at varying concentrations.
  • Orexin Receptor Modulation : A patent study highlighted the efficacy of derivatives from this class as orexin receptor modulators which may lead to advancements in treatments for sleep disorders and obesity management .

Comparative Analysis

When compared to similar compounds such as pyrrolidine derivatives or oxazolidinones, 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide exhibits unique properties due to its specific structural features that enhance its interaction with biological targets.

Table 3: Comparison with Similar Compounds

Compound TypeKey FeaturesBiological Activity
Pyrrolidine DerivativesSimple ring structureLimited neuroprotective effects
OxazolidinonesBroad-spectrum antibacterial activityModerate neuroactivity
4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamideComplex structure with dual activity potentialStrong neuroprotective and orexin modulation

Q & A

Basic: What synthetic methodologies are employed to prepare 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide as a diastereomeric mixture?

Answer:
The synthesis involves coupling morpholine derivatives with activated acylating agents under controlled conditions. For example:

  • Step 1: React 4-(2-chloroethyl)morpholine hydrochloride with a carboxamide precursor in the presence of a base (e.g., NaHCO₃) to form the pyrrolo-morpholine scaffold .
  • Step 2: Acetylation at the 4-position using acetyl chloride or acetic anhydride in anhydrous THF .
  • Purification: Flash chromatography (SiO₂, EtOAc/hexane gradient) isolates the diastereomeric mixture .

Key Considerations:

  • Steric and electronic factors during cyclization influence diastereomer ratios.
  • Reaction temperature (0–25°C) minimizes epimerization .

Basic: How is the diastereomeric ratio determined experimentally?

Answer:
Analytical Workflow:

NMR Analysis: Integrate distinct proton signals (e.g., morpholine or acetyl groups) to estimate ratios. For example, in , a 4:1 diastereomer ratio was resolved using ¹H-NMR .

HPLC: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers; diastereomers are distinguished via retention times .

IR Spectroscopy: Monitor carbonyl stretches (e.g., 1711 cm⁻¹ for acetyl groups) to confirm functional group uniformity across diastereomers .

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